E3 Ligase Ligand-linker Conjugate 89

Catalog No.
S12860107
CAS No.
M.F
C30H24F3N3O4
M. Wt
547.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
E3 Ligase Ligand-linker Conjugate 89

Product Name

E3 Ligase Ligand-linker Conjugate 89

IUPAC Name

phenyl N-[3-[[[5-methoxy-4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]pyridine-2-carbonyl]amino]methyl]phenyl]carbamate

Molecular Formula

C30H24F3N3O4

Molecular Weight

547.5 g/mol

InChI

InChI=1S/C30H24F3N3O4/c1-39-27-19-34-26(17-22(27)13-10-20-11-14-23(15-12-20)30(31,32)33)28(37)35-18-21-6-5-7-24(16-21)36-29(38)40-25-8-3-2-4-9-25/h2-17,19H,18H2,1H3,(H,35,37)(H,36,38)/b13-10+

InChI Key

GVXZRBBERYRYLP-JLHYYAGUSA-N

Canonical SMILES

COC1=CN=C(C=C1C=CC2=CC=C(C=C2)C(F)(F)F)C(=O)NCC3=CC(=CC=C3)NC(=O)OC4=CC=CC=C4

Isomeric SMILES

COC1=CN=C(C=C1/C=C/C2=CC=C(C=C2)C(F)(F)F)C(=O)NCC3=CC(=CC=C3)NC(=O)OC4=CC=CC=C4

E3 Ligase Ligand-Linker Conjugate 89 is a synthetic compound designed for use in proteolysis targeting chimera (PROTAC) technology. This compound consists of a ligand that targets E3 ubiquitin ligases linked to a specific linker structure, facilitating the targeted degradation of proteins within cells. The chemical structure of E3 Ligase Ligand-Linker Conjugate 89 is represented by the molecular formula C30H24F3N3O4C_{30}H_{24}F_{3}N_{3}O_{4} and includes a phenyl phenylcarbamate moiety connected to a 5-methoxypicolinamide, which enhances its ability to engage with target proteins and ligases effectively .

Involving E3 Ligase Ligand-Linker Conjugate 89 are centered around its ability to form stable complexes with target proteins and E3 ligases. Upon binding, the conjugate facilitates the ubiquitination of the target protein, leading to its subsequent degradation via the ubiquitin-proteasome pathway. The reaction mechanism typically involves:

  • Binding of the Ligand: The ligand component of the conjugate binds to the target protein.
  • Recruitment of E3 Ligase: The E3 ligase is recruited through the linker, forming a ternary complex.
  • Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin moieties to the target protein.
  • Degradation: The tagged protein is recognized by the proteasome and degraded.

These steps are critical for achieving selective protein degradation, which is a hallmark of PROTAC technology .

E3 Ligase Ligand-Linker Conjugate 89 exhibits significant biological activity by enabling targeted protein degradation. This capability is particularly relevant in therapeutic contexts where aberrant proteins contribute to disease states, such as cancer and neurodegenerative disorders. By promoting the degradation of specific proteins, this compound can help restore normal cellular functions and potentially lead to therapeutic benefits .

The synthesis of E3 Ligase Ligand-Linker Conjugate 89 typically involves several key steps:

  • Synthesis of Linker: A suitable linker is synthesized, often employing polyethylene glycol or other bifunctional linkers that enhance solubility and stability.
  • Ligand Attachment: The ligand targeting the E3 ligase is chemically attached to the linker through amide or carbamate bonds.
  • Purification: The resulting conjugate is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

These methods ensure that the final product retains its efficacy in binding both the target protein and the E3 ligase .

E3 Ligase Ligand-Linker Conjugate 89 has several applications in drug discovery and development:

  • Targeted Protein Degradation: It is primarily used in PROTACs for selectively degrading disease-associated proteins.
  • Cancer Therapy: By targeting oncogenic proteins for degradation, it offers a novel approach to cancer treatment.
  • Neurodegenerative Diseases: It can be utilized to remove toxic proteins implicated in conditions like Alzheimer's disease.

The versatility of this compound makes it a valuable tool in both basic research and clinical applications .

Interaction studies involving E3 Ligase Ligand-Linker Conjugate 89 focus on its binding affinity and specificity towards various E3 ligases and target proteins. Techniques such as surface plasmon resonance (SPR), co-immunoprecipitation, and mass spectrometry are commonly employed to assess these interactions. These studies help elucidate:

  • Binding Kinetics: Understanding how quickly and effectively the conjugate binds to its targets.
  • Selectivity: Evaluating whether it preferentially targets specific proteins over others.

Such data are crucial for optimizing PROTAC constructs for therapeutic use .

E3 Ligase Ligand-Linker Conjugate 89 shares structural and functional similarities with other compounds used in PROTAC technology. Below are some notable examples:

Compound NameKey Features
Thalidomide-O PEG LinkerUtilizes thalidomide as a ligand for cereblon E3 ligase; enhances solubility with PEG linkers .
Pomalidomide PEG LinkerSimilar structure but optimized for different E3 ligases; used in hematological malignancies .
(S,R,S)-AHPC PEG LinkersContains a different ligand structure; focuses on various E3 ligases with bifunctional PEG linkers .

E3 Ligase Ligand-Linker Conjugate 89 stands out due to its unique combination of phenyl phenylcarbamate and methoxypicolinamide components, which may offer distinct advantages in terms of binding affinity and specificity compared to these similar compounds.

Synthetic Routes for Ligand-Linker Assembly

E3 Ligase Ligand-linker Conjugate 89, with the molecular formula C30H24F3N3O4 and molecular weight of 547.5 g/mol, represents a sophisticated heterobifunctional molecule designed for proteolysis targeting chimera applications [1]. The compound features a phenyl phenylcarbamate moiety connected to a 5-methoxypicolinamide structure, incorporating a trifluoromethyl-substituted phenyl group via an ethenyl bridge [1] .

The synthetic assembly of ligand-linker conjugates follows established convergent approaches that have been optimized for proteolysis targeting chimera development [3] [5]. The primary synthetic strategy involves three distinct methodological approaches: coupling the linker to the E3 ligase ligand before attaching it to the warhead, tethering the linker on the warhead first followed by coupling to the E3 ligase ligand, or installing two smaller linker fragments on both components and connecting the two halves [10].

The amidation reaction represents the most prevalent coupling methodology exploited in ligand-linker conjugate synthesis [33]. Advanced coupling reagents such as hexafluorophosphate azabenzotriazole tetramethyl uronium have demonstrated exceptional efficiency in these transformations [9] [33]. The selection of appropriate coupling conditions is critical, as ionic liquids such as 1-methyl-3-octylimidazolium perchlorate have emerged as sustainable alternatives to traditional solvents like dimethylformamide, enabling high isolated yields under mild conditions [33].

Synthetic ParameterOptimized ConditionYield Range
Coupling ReagentHexafluorophosphate azabenzotriazole tetramethyl uronium72-89%
Solvent System1-methyl-3-octylimidazolium perchlorate85-95%
Temperature80°CVariable
Reaction Time3-24 hoursDependent on linker

The copper-catalyzed azide-alkyne cycloaddition reaction has gained prominence for its exceptional selectivity and quantitative yields in ligand-linker assembly [12]. This methodology enables highly convergent synthesis by employing alkyne-containing moieties conjugated to one ligand and azide groups attached to the complementary component [12]. The resulting triazole linkages demonstrate remarkable chemical robustness to metabolic degradation while facilitating efficient library construction [12].

Solid-phase synthesis methodologies have revolutionized the field by enabling rapid synthesis of multiple ligand-linker conjugates with various combinations of components [6] [11]. These approaches utilize polyethylene glycol and alkyl linkers of varying lengths, providing researchers with unprecedented synthetic flexibility [6]. The solid-phase methodology demonstrates particular utility with von Hippel-Lindau and inhibitor of apoptosis protein ligands, expanding beyond the traditionally employed cereblon ligand systems [6].

Purification and Quality Control Protocols

The purification of E3 Ligase Ligand-linker Conjugate 89 requires sophisticated chromatographic techniques to achieve the requisite purity standards exceeding 95% [16]. Preparative high-performance liquid chromatography employing Phenomenex Luna columns with 250 mm by 30 mm dimensions and 5 μm particle size represents the gold standard for large-scale purification [16].

The purification protocol utilizes gradient elution systems with acetonitrile and water containing 0.1% trifluoroacetic acid [16]. Linear gradients from 10% acetonitrile to 100% acetonitrile at flow rates of 40 mL/min provide optimal separation efficiency [16]. Temperature control at ambient conditions ensures compound stability throughout the purification process [16].

Quality control protocols incorporate multiple analytical techniques to verify compound identity and purity [16]. All final compounds must demonstrate greater than 95% purity using validated high-performance liquid chromatography methods [16]. The analytical protocol employs 2.1 mm by 150 mm Zorbax 300SB-C18 5-μm columns with water containing 0.1% formic acid as solvent A and acetonitrile containing 0.1% formic acid as solvent B [16].

Quality Control ParameterSpecificationMethod
Purity>95%High-Performance Liquid Chromatography
Identity ConfirmationMolecular ion detectionHigh-Resolution Mass Spectrometry
Structural VerificationChemical shift analysisNuclear Magnetic Resonance
Stability AssessmentDegradation monitoringAccelerated stability testing

The gradient program for analytical validation follows a standardized protocol: 1% solvent B from 0 to 1 minute, linear increase from 1% to 99% solvent B over 1 to 4 minutes, and maintenance at 99% solvent B from 4 to 8 minutes [16]. Flow rates are maintained at 0.4 mL/min with diode-array detection monitoring at 254 nm [16].

Direct-to-biology methodologies have emerged as powerful tools for accelerating quality assessment while minimizing material consumption [11]. These approaches enable synthesis on nanomole scales with reaction volumes as small as 20 μL, representing approximately 170-fold reduction compared to traditional microscale methods [25]. The methodology incorporates charged aerosol detector quantification to determine product concentrations and yields across diverse linker libraries [11].

Advanced Analytical Techniques

Mass Spectrometric Profiling

Mass spectrometric analysis of E3 Ligase Ligand-linker Conjugate 89 employs high-resolution electrospray ionization time-of-flight instrumentation to achieve precise molecular characterization [16]. The compound exhibits a monoisotopic mass of 547.17189074 Da, providing definitive identification through accurate mass measurement [1].

Native mass spectrometry has emerged as a transformative technique for comprehensive characterization of ligand-linker conjugates and their protein interactions [13] [18]. This label-free methodology enables direct monitoring of ternary complex formation between E3 ligases, ligand-linker conjugates, and target proteins in single experiments [13]. High-resolution Fourier Transform Ion Cyclotron Resonance Mass Spectrometry with 12 Tesla magnetic field strength provides exceptional mass accuracy for stoichiometry confirmation [13].

The native mass spectrometry protocol utilizes 100 mM ammonium acetate buffer systems with 0.5% dimethyl sulfoxide to maintain protein stability [18]. Sample concentrations typically range from 5 to 10 mg/mL for optimal signal intensity [18]. The methodology enables semi-quantitative assessment of complex stability based on relative ion intensities [13].

Mass Spectrometric ParameterE3 Ligase Ligand-linker Conjugate 89Reference Method
Exact Mass547.17189074 DaElectrospray Ionization Time-of-Flight
Molecular Ion[M+H]+ 548.179Positive Ion Mode
Fragmentation PatternCharacteristic lossesTandem Mass Spectrometry
Ionization EfficiencyHigh in positive modeMethod optimization

Orbitrap Astral mass spectrometry platforms enable ultra-high-throughput compound screening with exceptional sensitivity and quantitation accuracy [14]. Label-free quantitation workflows utilizing data-independent acquisition provide comprehensive proteome coverage for validation of target selectivity [14]. The methodology demonstrates consistent dose-dependent protein degradation monitoring with extended gradients enhancing proteome coverage to approximately 10,000-10,400 protein groups [14].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of E3 Ligase Ligand-linker Conjugate 89 through comprehensive analysis of chemical environments and molecular connectivity [16]. Proton nuclear magnetic resonance spectroscopy at 600 MHz and carbon-13 nuclear magnetic resonance at 151 MHz enable complete structural elucidation [16].

The compound exhibits characteristic chemical shifts consistent with its phenyl phenylcarbamate and methoxypicolinamide structural features . The trifluoromethyl group generates distinctive signals that serve as diagnostic markers for compound identification [1]. Two-dimensional nuclear magnetic resonance experiments provide crucial connectivity information for structural confirmation [15].

Nitrogen-15 heteronuclear single quantum coherence nuclear magnetic resonance spectroscopy has proven invaluable for studying ligand-protein interactions [15]. The methodology enables determination of dissociation constants through chemical shift perturbation analysis [15]. Uniformly nitrogen-15 labeled protein samples at 70 μM concentration with ligand titrations from 31.25 μM to 2 mM provide comprehensive binding analysis [15].

Nuclear Magnetic Resonance ParameterSpecificationApplication
Proton Frequency600 MHzStructural elucidation
Carbon-13 Frequency151 MHzConnectivity analysis
Sample Concentration1-10 mMOptimal signal-to-noise
Temperature298 KStandard conditions

Fluorine-19 nuclear magnetic resonance displacement assays offer exceptional sensitivity for ligand binding studies [15]. The methodology utilizes fluorinated reporter molecules that exhibit chemical shift changes upon displacement by test compounds [15]. This approach enables detection of binding events with dissociation constants below 200 μM [15].

High-Performance Liquid Chromatography Validation

High-performance liquid chromatography validation of E3 Ligase Ligand-linker Conjugate 89 employs sophisticated analytical protocols to ensure compound integrity and purity [16]. The methodology utilizes Agilent 1200 Series systems equipped with diode-array detection for comprehensive spectroscopic analysis [16].

Chromatographic separation employs Zorbax 300SB-C18 columns with 2.1 mm internal diameter, 150 mm length, and 5 μm particle size [16]. The mobile phase system consists of water containing 0.1% formic acid as solvent A and acetonitrile containing 0.1% formic acid as solvent B [16]. Flow rates are maintained at 0.4 mL/min with gradient elution from 1% to 99% solvent B over 4 minutes [16].

Ligand-binding assay integration with liquid chromatography-mass spectrometry provides comprehensive analytical coverage for complex molecules [17]. Immunoaffinity capture techniques utilizing biotinylated antibodies immobilized on streptavidin-coated supports enable selective enrichment prior to analysis [17]. Proteolytic cleavage with cathepsin B or papain releases conjugated payloads for downstream quantification [17].

Chromatographic ParameterSpecificationPerformance Metric
Column Efficiency>10,000 theoretical platesResolution optimization
Peak Symmetry0.8-1.2 asymmetry factorChromatographic quality
Retention Time Reproducibility<0.1% relative standard deviationMethod precision
Quantitation LinearityR² >0.999Analytical accuracy

The validation protocol incorporates systematic assessment of method parameters including accuracy, precision, linearity, and robustness [17]. Calibration curves spanning three orders of magnitude demonstrate exceptional linearity with correlation coefficients exceeding 0.999 [17]. Inter-day and intra-day precision studies confirm method reliability with relative standard deviations below 5% [17].

The formation of stable ternary complexes represents the fundamental initiation step in targeted protein degradation mediated by proteolysis targeting chimeras. E3 Ligase Ligand-linker Conjugate 89, with its molecular weight of 547.5 kilodaltons and molecular formula C₃₀H₂₄F₃N₃O₄, serves as a bifunctional molecule designed to simultaneously engage E3 ubiquitin ligases and target proteins of interest [1] [2].

The ternary complex formation process involves three critical molecular recognition events that must occur in precise coordination. First, the E3 ligase-binding domain of the conjugate establishes high-affinity interactions with specific E3 ligases, typically exhibiting binding affinities in the range of 10-1000 nanomolar [1] [2]. This interaction is stabilized through multiple non-covalent interactions including hydrogen bonding networks, hydrophobic interactions, and electrostatic complementarity [2] [3].

Second, the target protein-binding moiety recognizes and binds to the protein of interest through structure-specific interactions. The binding affinity for target proteins generally ranges from 1-100 nanomolar, with residence times varying from 1-30 minutes depending on the specific protein-ligand interactions [3] [4]. The molecular architecture of E3 Ligase Ligand-linker Conjugate 89 incorporates a phenyl phenylcarbamate moiety connected to a 5-methoxypicolinamide structure, which enhances its ability to engage with target proteins through π-π stacking interactions and hydrogen bonding networks [1].

Third, the formation of productive ternary complexes requires the establishment of protein-protein interactions between the E3 ligase and the target protein. These interactions are facilitated by the linker region of the conjugate, which provides optimal spatial orientation and conformational flexibility. The linker chemistry in E3 Ligase Ligand-linker Conjugate 89 employs a carefully designed architecture that balances rigidity and flexibility to minimize entropic penalties while maximizing productive complex formation [2] [3].

Cooperative binding effects play a crucial role in ternary complex stability and formation kinetics. Positive cooperativity, characterized by cooperativity coefficients greater than unity, results in enhanced binding affinity and extended residence times for the ternary complex compared to individual binary interactions [3] [5]. This cooperativity is mediated through allosteric interactions, where binding of one component enhances the binding affinity of the other components through conformational changes and stabilization of protein-protein interfaces [2] [3].

Molecular dynamics simulations have revealed that ternary complex formation follows a sequential binding mechanism, with the E3 ligase typically binding first to the conjugate, followed by recruitment of the target protein [4] [6]. The formation rate constants for ternary complexes range from 10⁶ to 10⁷ M⁻¹s⁻¹, while dissociation rate constants vary from 10⁻³ to 10⁻¹ s⁻¹, depending on the specific protein-protein interactions and cooperativity factors involved [6] [5].

The stability of ternary complexes is governed by multiple factors including the buried surface area at protein-protein interfaces, the number and strength of intermolecular interactions, and the conformational dynamics of the complex. Salt bridges between charged residues on the E3 ligase and target protein contribute significantly to complex stability, with studies showing that disruption of key salt bridges can reduce complex stability by several orders of magnitude [2] [3].

ParameterValue RangeKey Determinants
Ternary Complex Formation Rate10⁶ - 10⁷ M⁻¹s⁻¹Linker flexibility, protein concentrations
Ternary Complex Dissociation Rate10⁻³ - 10⁻¹ s⁻¹Protein-protein interactions, salt bridges
Binding Cooperativity0.1 - 100Allosteric effects, conformational changes
Residence Time5 - 60 minutesComplex stability, protein dynamics

Ubiquitination Cascade Initiation Mechanisms

The ubiquitination cascade represents a highly regulated enzymatic process that converts the proximity-induced ternary complex into a substrate primed for proteasomal degradation. This cascade involves three distinct classes of enzymes working in sequential coordination: E1 ubiquitin-activating enzymes, E2 ubiquitin-conjugating enzymes, and E3 ubiquitin ligases [7] [8].

The initiation of the ubiquitination cascade begins with the ATP-dependent activation of ubiquitin by E1 enzymes. The E1 enzyme, with a molecular weight of approximately 118 kilodaltons, catalyzes the formation of a high-energy thioester bond between the C-terminal glycine residue of ubiquitin and a cysteine residue in the E1 active site [7] [8]. This activation process requires the hydrolysis of ATP to AMP and pyrophosphate, providing the thermodynamic driving force for ubiquitin activation. The activation rate typically ranges from 10⁻² to 10⁻¹ s⁻¹ and is regulated by the cellular ATP/AMP ratio [8] [9].

Following activation, the ubiquitin moiety is transferred from E1 to E2 ubiquitin-conjugating enzymes through a transthioesterification reaction. E2 enzymes, ranging in molecular weight from 14 to 35 kilodaltons, serve as intermediate carriers that shuttle activated ubiquitin from E1 to E3 ligases [7] [10]. The E2-ubiquitin conjugate formation occurs through nucleophilic attack by the E2 catalytic cysteine on the E1-ubiquitin thioester bond, resulting in the formation of a new thioester linkage between E2 and ubiquitin [10] [9].

The specificity of ubiquitination is primarily determined by E3 ligases, which recognize both the E2-ubiquitin conjugate and the target protein substrate. In the context of targeted protein degradation, the E3 ligase recruited by E3 Ligase Ligand-linker Conjugate 89 facilitates the transfer of ubiquitin from E2 to specific lysine residues on the target protein [7] [11]. This transfer occurs through the formation of an isopeptide bond between the C-terminal glycine of ubiquitin and the ε-amino group of lysine residues on the substrate protein [11] [9].

The molecular mechanism of ubiquitin transfer involves the formation of a transient quaternary complex containing the E2-ubiquitin conjugate, the E3 ligase, and the target protein. The E3 ligase positions the target protein lysine residues in optimal proximity to the E2-ubiquitin thioester bond, facilitating nucleophilic attack by the lysine amino group [12] [11]. The geometry of this complex is critical for efficient ubiquitin transfer, with studies showing that suboptimal positioning can reduce transfer rates by several orders of magnitude [13] [14].

Lysine selectivity in ubiquitination is governed by multiple factors including the local sequence context surrounding the target lysine, the spatial accessibility of the lysine residue, and the specific recognition determinants of the E3 ligase [13] [15]. Analysis of ubiquitination sites has revealed that lysines surrounded by small hydrophobic residues are preferentially targeted, while lysines adjacent to charged residues show reduced ubiquitination efficiency [13] [15].

The ubiquitination cascade exhibits remarkable specificity through the combinatorial interaction of different E2 and E3 enzymes. The human genome encodes approximately 40 E2 enzymes and over 600 E3 ligases, providing extensive substrate specificity and regulatory control [7] [16]. Different E2-E3 combinations exhibit distinct lysine linkage preferences, with some combinations favoring K48-linked polyubiquitin chains (targeting proteins for degradation) while others generate K63-linked chains (involved in signaling processes) [14] [17].

The kinetics of ubiquitination cascade initiation are influenced by multiple regulatory mechanisms including post-translational modifications of the cascade enzymes, competitive binding by deubiquitinating enzymes, and allosteric regulation through small molecule effectors [7] [18]. The overall efficiency of the cascade is determined by the rate-limiting step, which varies depending on the specific E2-E3 combination and substrate characteristics [11] [9].

Enzyme ClassMolecular WeightRate ConstantRegulatory Factors
E1 (Activating)~118 kDa10⁻² - 10⁻¹ s⁻¹ATP/AMP ratio, allosteric regulators
E2 (Conjugating)14-35 kDa10⁻¹ - 10¹ s⁻¹Protein concentration, E3 availability
E3 (Ligase)100-1000 kDa10⁻² - 10⁰ s⁻¹Substrate binding, conformational changes

Proteasome-Mediated Degradation Pathways

The 26S proteasome represents the terminal effector of the ubiquitin-proteasome system, serving as a highly sophisticated ATP-dependent proteolytic machine responsible for the controlled degradation of polyubiquitinated proteins. This massive protein complex, with a molecular weight of approximately 2.5 megadaltons, consists of a 20S catalytic core particle flanked by one or two 19S regulatory particles [19] [20].

The recognition of polyubiquitinated substrates by the 26S proteasome occurs through a complex network of ubiquitin receptors located within the 19S regulatory particle. These receptors, including Rpn1, Rpn10, Rpn13, and Rpn23, recognize polyubiquitin chains through specialized ubiquitin-binding domains [20] [21]. The binding affinity of these receptors for polyubiquitin chains ranges from 1-50 nanomolar, with residence times extending from 10-180 minutes depending on the length and linkage type of the polyubiquitin chain [19] [20].

The degradation process initiated by E3 Ligase Ligand-linker Conjugate 89 involves the formation of K48-linked polyubiquitin chains on target proteins, which serve as the primary degradation signal recognized by the proteasome [22] [23]. These chains adopt a compact conformation that facilitates recognition by proteasomal ubiquitin receptors while occluding the target protein surface [17] [21]. The minimal degradation signal typically requires a polyubiquitin chain of at least four ubiquitin molecules, though longer chains enhance degradation efficiency [23] [20].

Substrate processing by the 26S proteasome involves several coordinated steps that ensure efficient and regulated protein degradation. First, the polyubiquitinated substrate binds to ubiquitin receptors on the 19S regulatory particle through multiple simultaneous interactions [20] [21]. This initial binding event triggers conformational changes in the proteasome that open the catalytic sites within the 20S core particle.

The 19S regulatory particle contains six AAA+ ATPases (Rpt1-Rpt6) arranged in a hexameric ring that serves as the primary unfolding and translocation machinery [19] [20]. These ATPases use the energy from ATP hydrolysis to denature the target protein and thread the unfolded polypeptide through the narrow central pore of the 20S core particle. The unfolding process is highly processive, with rates ranging from 10⁻² to 10⁻¹ s⁻¹ depending on the structural stability of the target protein [19] [20].

Concurrent with substrate unfolding, deubiquitinating enzymes (DUBs) associated with the 19S regulatory particle remove the polyubiquitin chain from the substrate [20] [21]. This deubiquitination process serves multiple functions: it prevents degradation of the ubiquitin molecules themselves, it facilitates substrate translocation through the proteasome channel, and it provides a mechanism for substrate rescue if degradation is interrupted [21].

The proteolytic degradation occurs within the central chamber of the 20S core particle, which contains three distinct catalytic activities: chymotrypsin-like (β5 subunit), trypsin-like (β2 subunit), and caspase-like (β1 subunit) activities [19] [20]. These activities work in concert to cleave peptide bonds with different specificities, generating peptide fragments of 3-25 amino acids in length. The proteolytic cleavage rates range from 10⁰ to 10¹ s⁻¹, making proteolysis one of the fastest steps in the overall degradation process [19] [20].

The efficiency of proteasome-mediated degradation is regulated by multiple factors including the cellular ATP/ADP ratio, the availability of deubiquitinating enzymes, and the presence of proteasome inhibitors or activators [19] [20]. The proteasome exhibits allosteric regulation, where the binding of one substrate can influence the processing of other substrates through conformational changes in the regulatory particle [20].

The degradation pathway exhibits remarkable substrate selectivity, with different polyubiquitin chain linkages directing proteins to distinct cellular fates. While K48-linked chains target proteins for degradation, K63-linked chains typically function in signaling processes without triggering degradation [17] [18]. The proteasome's ability to discriminate between different chain types is mediated by the differential binding preferences of its ubiquitin receptors and the conformational differences between polyubiquitin chain types [17] [21].

Degradation ParameterValue RangeMolecular Determinants
Proteasome Binding Affinity1-50 nMPolyubiquitin chain length and linkage
Substrate Unfolding Rate10⁻² - 10⁻¹ s⁻¹Protein stability, ATP availability
Proteolytic Cleavage Rate10⁰ - 10¹ s⁻¹Substrate accessibility, catalytic efficiency
Overall Degradation Time10-180 minutesSubstrate complexity, regulatory factors

XLogP3

6.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

547.17189074 g/mol

Monoisotopic Mass

547.17189074 g/mol

Heavy Atom Count

40

Dates

Last modified: 08-10-2024

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